Cas no 157862-79-8 (N-benzyl-2-pyridin-3-ylquinazolin-4-amine)

N-benzyl-2-pyridin-3-ylquinazolin-4-amine 化学的及び物理的性質
名前と識別子
-
- N-benzyl-2-pyridin-3-ylquinazolin-4-amine
- 4-Quinazolinamine, N-(phenylmethyl)-2-(3-pyridinyl)-
- N-benzyl-2-(pyridin-3-yl)quinazolin-4-amine
- EN300-18139461
- N-(Phenylmethyl)-2-(3-pyridinyl)-4-quinazolinamine
- WAY-639760
- Benzyl(2-(pyridin-3-yl)quinazolin-4-yl)amine
- AB00825355-07
- UNII-76HY3LWB8V
- HMS2878H17
- N-Benzyl-2-(3-pyridinyl)-4-quinazolinamine
- STK536221
- AKOS001104531
- CCG-274477
- Benzyl-(2-pyridin-3-yl-quinazolin-4-yl)-amine
- PCOP-956263
- NCGC00012858-02
- DTXSID101320511
- N-(Phenylmethyl)-2-pyridin-3-yl-quinazolin-4-amine
- 76HY3LWB8V
- BDBM50033284
- SCHEMBL7286130
- Z31197113
- CHEMBL119841
- Oprea1_641196
- MLS001163907
- SMR000539306
- cid_667555
- NCGC00012858
- 157862-79-8
-
- インチ: 1S/C20H16N4/c1-2-7-15(8-3-1)13-22-20-17-10-4-5-11-18(17)23-19(24-20)16-9-6-12-21-14-16/h1-12,14H,13H2,(H,22,23,24)
- InChIKey: AELMNLIYFALJIR-UHFFFAOYSA-N
- SMILES: N1=C2C(C=CC=C2)=C(NCC2=CC=CC=C2)N=C1C1=CC=CN=C1
計算された属性
- 精确分子量: 312.137496527g/mol
- 同位素质量: 312.137496527g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 24
- 回転可能化学結合数: 4
- 複雑さ: 382
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.3
- トポロジー分子極性表面積: 50.7Ų
N-benzyl-2-pyridin-3-ylquinazolin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18139461-0.05g |
N-benzyl-2-(pyridin-3-yl)quinazolin-4-amine |
157862-79-8 | 90% | 0.05g |
$2755.0 | 2023-09-19 |
N-benzyl-2-pyridin-3-ylquinazolin-4-amine 関連文献
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
N-benzyl-2-pyridin-3-ylquinazolin-4-amineに関する追加情報
N-benzyl-2-pyridin-3-ylquinazolin-4-amine (CAS No. 157862-79-8): A Comprehensive Overview
N-benzyl-2-pyridin-3-ylquinazolin-4-amine (CAS No. 157862-79-8) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinazolines, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and neuroprotective properties.
The chemical structure of N-benzyl-2-pyridin-3-ylquinazolin-4-amine features a quinazoline core linked to a benzyl and a pyridine moiety. The unique combination of these functional groups imparts specific pharmacological properties that make it an attractive candidate for drug development. Recent studies have highlighted its potential as a lead compound in the treatment of various diseases, particularly those involving cancer and neurodegenerative disorders.
In the context of cancer research, N-benzyl-2-pyridin-3-ylquinazolin-4-amine has been investigated for its ability to inhibit key signaling pathways involved in tumor growth and progression. One notable study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many types of cancer. By targeting this pathway, N-benzyl-2-pyridin-3-ylquinazolin-4-amine can potentially slow down tumor growth and enhance the efficacy of existing cancer therapies.
Beyond its antitumor properties, N-benzyl-2-pyridin-3-ylquinazolin-4-amine has also shown promise in neurodegenerative diseases such as Alzheimer's and Parkinson's. Research conducted at the University of California, San Francisco, revealed that this compound can modulate the activity of certain enzymes involved in the accumulation of toxic protein aggregates, a hallmark of these conditions. Specifically, it has been shown to inhibit the aggregation of beta-amyloid peptides and alpha-synuclein, which are key players in Alzheimer's and Parkinson's disease pathogenesis.
The pharmacokinetic profile of N-benzyl-2-pyridin-3-ylquinazolin-4-amine is another critical aspect that has been extensively studied. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is well-absorbed orally and has a reasonable half-life, making it suitable for chronic administration. Additionally, its low toxicity profile further supports its potential as a therapeutic agent.
Clinical trials are currently underway to evaluate the safety and efficacy of N-benzyl-2-pyridin-3-ylquinazolin-4-amine in human subjects. Early-phase trials have shown promising results, with patients experiencing significant improvements in disease symptoms and quality of life. These findings have paved the way for larger-scale clinical studies to further validate its therapeutic potential.
In conclusion, N-benzyl-2-pyridin-3-ylquinazolin4-amine (CAS No. 157862798) represents a promising lead compound with broad-spectrum biological activities. Its ability to target multiple signaling pathways involved in cancer and neurodegenerative diseases makes it an attractive candidate for drug development. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for new treatment options for patients suffering from these debilitating conditions.
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